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molecular formula C9H11BrN2O4S B2801715 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid CAS No. 1312697-86-1

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Cat. No. B2801715
M. Wt: 323.16
InChI Key: NLIIGKBWKJQUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

To a solution of 5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (1.72 g, 10 mmol) in DCM (50 mL) was added in three portions NBS (1.95 g, 11 mmol); the reaction mixture was stirred at ambient temperature for 1 h. Reaction was concentrated in vacuo; resulted residue was purified by silica gel column chromatography (6:1 Pet-ether-EtOAc) to afford 2-bromo-5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (1.75 g, 70%) as white solid: 1H-NMR (CDCl3, 500 MHz) δ (ppm): 13.65 (s, 1H), 10.03 (s, 1H), 1.49 (s, 9H). MS (ESI) m/z: 324 [M+H+]
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][CH:12]=[N:11][C:10]=1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:24])C(=O)C1>C(Cl)Cl>[Br:24][C:12]1[S:13][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])=[C:10]([C:14]([OH:16])=[O:15])[N:11]=1

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O
Name
Quantity
1.95 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulted residue was purified by silica gel column chromatography (6:1 Pet-ether-EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC(=C(N1)C(=O)O)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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